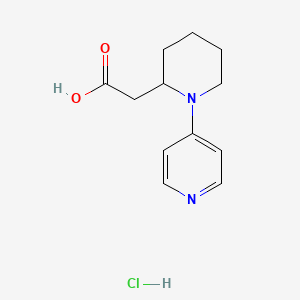

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride

Description

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid hydrochloride (CAS: 168077-31-4) is a heterocyclic compound featuring a piperidine core substituted with a pyridin-4-yl group at the 1-position and an acetic acid moiety at the 2-position, forming a hydrochloride salt. The hydrochloride salt improves solubility in aqueous media, making it suitable for pharmacological applications. This compound is commonly utilized as a building block in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name |

2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10;/h4-7,11H,1-3,8-9H2,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPOEMHRABEDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution reactions or by using pyridine derivatives as starting materials.

Formation of the Acetic Acid Group: The acetic acid group can be introduced through carboxylation reactions or by using acetic acid derivatives.

Formation of the Hydrochloride Salt: The hydrochloride salt is formed by reacting the free base of the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring or the pyridine moiety.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine ring or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperidine ring may lead to the formation of piperidinones, while substitution reactions on the pyridine ring may introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including those similar to 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride. For instance, compounds containing piperidine structures have shown promising cytotoxicity against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin, suggesting that modifications in the piperidine structure can enhance anticancer activity .

1.2 Alzheimer's Disease Treatment

The compound's structural features may also contribute to its effectiveness in treating neurodegenerative diseases such as Alzheimer's. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's pathology. For example, derivatives with a piperidine moiety showed improved brain exposure and dual inhibition properties, making them suitable candidates for further development as Alzheimer’s therapeutics .

1.3 Diabetes Management

Another significant application is in diabetes management, where compounds similar to 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride have been identified as GPR40 agonists and GLP-1 secretagogues. These properties suggest potential use in developing medications aimed at enhancing insulin secretion and improving glycemic control in diabetic patients .

Synthesis and Structure–Activity Relationship

The synthesis of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride involves several steps, including the formation of the piperidine ring and subsequent acetic acid functionalization. The structural modifications can significantly impact biological activity, highlighting the importance of structure–activity relationship (SAR) studies in optimizing therapeutic efficacy.

| Synthesis Step | Description | Key Reagents |

|---|---|---|

| 1 | Formation of piperidine ring | Piperidine derivatives |

| 2 | Acetic acid functionalization | Acetic anhydride or acetic chloride |

| 3 | Hydrochloride salt formation | Hydrochloric acid |

Case Studies and Research Findings

Several case studies provide insights into the compound's applications:

3.1 Case Study: Anticancer Efficacy

A recent publication explored the anticancer efficacy of a related piperidine derivative, showing that it could effectively inhibit tumor growth in vivo models. The study emphasized the importance of structural features that enhance binding affinity to cancer cell receptors .

3.2 Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive functions in animal models, supporting their potential as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

Key Structural Differences:

- Substituent Position: The target compound’s pyridin-4-yl group at the piperidine 1-position contrasts with morpholine (oxygen-containing) or phenyl substituents in analogues.

Analytical Characterization

All compounds are characterized via ¹H/¹³C-NMR , MS , and IR spectroscopy to confirm purity and structure . The hydrochloride salt in the target compound is verified through chloride ion analysis (e.g., ion chromatography) .

Biological Activity

2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride (CAS Number: 2247102-55-0) is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- Melting Point : Not specified in the available literature but typically around room temperature for similar compounds.

- Storage Conditions : Recommended storage at 2°C to 8°C.

Research indicates that the compound may exert its biological effects through several mechanisms, including:

- Cholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative disease therapies .

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, contributing to its potential in treating oxidative stress-related conditions .

- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects against various cancer cell lines .

Biological Evaluations

Numerous studies have evaluated the biological activity of 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic acid; hydrochloride:

In Vitro Studies

-

Cytotoxicity Assays :

- The compound was tested against several cancer cell lines, demonstrating IC50 values ranging from 10 μM to 30 μM, indicating moderate cytotoxicity compared to standard chemotherapeutics like bleomycin .

- A study highlighted that derivatives of this compound exhibited improved cytotoxicity by enhancing binding affinity to cancer cell receptors, suggesting a structure-activity relationship that merits further exploration .

- Cholinesterase Inhibition Tests :

Antioxidant Activity

A study assessed the antioxidant capacity by measuring the inhibition of lipid peroxidation using a linoleate model. The results indicated that the compound exhibited antioxidant activity comparable to Trolox, a standard antioxidant reference .

Case Studies

- Alzheimer's Disease Model :

- Cancer Treatment Trials :

Data Summary Table

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for preparing 2-(1-Pyridin-4-ylpiperidin-2-yl)acetic Acid Hydrochloride?

The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, acid-base reactions, and salt formation. For example:

- Step 1 : React a pyridine-containing precursor (e.g., 4-pyridinylpiperidine) with a bromoacetate derivative (e.g., 2-bromoacetic acid) under basic conditions (e.g., NaOH) to form the acetic acid backbone .

- Step 2 : Purify intermediates via filtration and washing with water/ethanol.

- Step 3 : Final hydrochlorination using HCl to enhance solubility and stability .

Key Parameters : Maintain pH ~4 during acidification to precipitate the product. Use inert atmospheres to avoid oxidation .

Q. How should researchers characterize the structural and purity profile of this compound?

A combination of analytical techniques is essential:

Advanced Research Questions

Q. What experimental strategies are recommended to investigate potential pharmacological targets of this compound?

- In Vitro Assays : Screen against receptors (e.g., GPCRs, ion channels) using radioligand binding or fluorescence-based assays. Prioritize targets with structural similarity to piperidine/pyridine derivatives (e.g., dopamine or serotonin receptors) .

- Dose-Response Studies : Use concentrations ranging from 1 nM–100 µM to establish IC₅₀/EC₅₀ values. Include positive controls (e.g., known receptor antagonists) .

- Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Reproducibility Checks : Validate protocols (e.g., cell line authentication, buffer composition). For example, discrepancies in receptor binding may arise from variations in assay pH or ionic strength .

- Structural Confirmation : Re-analyze batch purity via HPLC (>98% purity threshold). Impurities as low as 2% can skew activity results .

- Computational Modeling : Perform molecular docking to compare binding modes across studies. Highlight key residues (e.g., pyridine interactions with aromatic pockets) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if aerosolization occurs during weighing .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow to mitigate inhalation risks (H335 hazard) .

- Spill Management : Neutralize HCl residue with sodium bicarbonate before disposal .

Methodological Notes

- Synthesis Optimization : For scale-up, replace batch reactors with continuous flow systems to improve yield (>85%) and reduce reaction time .

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural modifications (e.g., methyl/phenyl substitutions) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.